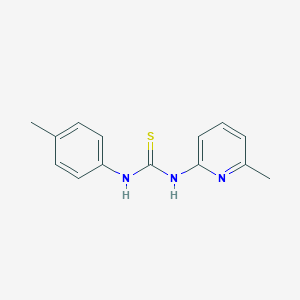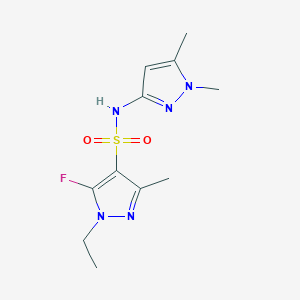
N,N'-bis(4-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with an appropriate amine, such as methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of N3,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR) in breast cancer cells.
Biological Research: The compound is used in studies related to its cytotoxic effects on cancer cells and its mechanism of action at the molecular level.
Chemical Research:
Mechanism of Action
The mechanism of action of N3,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~5~-BIS(3-CHLORO-4-FLUOROPHENYL)-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXAMIDE: This compound shows similar inhibitory activity against EGFR but with different substituents on the phenyl ring.
1,4-Dihydropyridines: These compounds also exhibit various biological activities, including antihypertensive and anticancer properties.
Uniqueness
N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR with high specificity makes it a valuable compound for targeted cancer therapy research.
Properties
Molecular Formula |
C18H14Cl2N4O2 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-N,5-N-bis(4-chlorophenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-24-16(18(26)22-14-8-4-12(20)5-9-14)10-15(23-24)17(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25)(H,22,26) |
InChI Key |
ZODCVACWGWRMAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10916075.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916084.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(E)-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methylidene]benzohydrazide](/img/structure/B10916087.png)
![N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B10916105.png)
![(2E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B10916111.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B10916116.png)
![5-{4-[(3-chlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10916119.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10916137.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10916148.png)
![3-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10916150.png)
![Methyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10916155.png)
